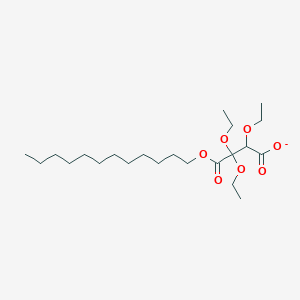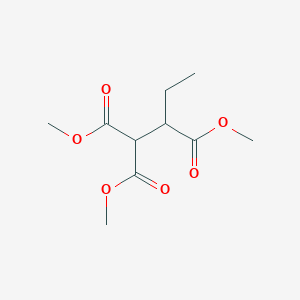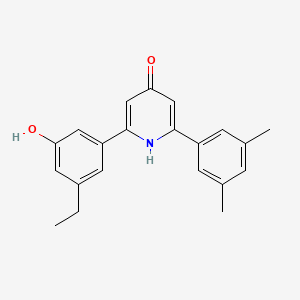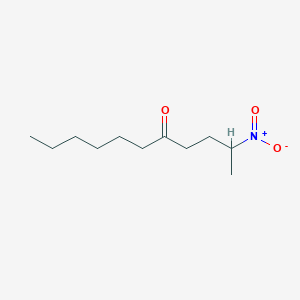
4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a dodecyloxy group, three ethoxy groups, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate typically involves the esterification of a suitable carboxylic acid precursor with an alcohol. One common method involves the reaction of 4-(dodecyloxy)butanoic acid with triethoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in drug delivery systems. It can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
- 4-(Dodecyloxy)-2-hydroxybenzophenone
- 3,4,5-tris(dodecyloxy)benzyl derivatives
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
Comparison: 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate is unique due to its combination of dodecyloxy and triethoxy groups, which confer specific solubility and reactivity properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Properties
CAS No. |
89413-19-4 |
|---|---|
Molecular Formula |
C22H41O7- |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-dodecoxy-2,3,3-triethoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H42O7/c1-5-9-10-11-12-13-14-15-16-17-18-27-21(25)22(28-7-3,29-8-4)19(20(23)24)26-6-2/h19H,5-18H2,1-4H3,(H,23,24)/p-1 |
InChI Key |
SYNNFXFJXWPWPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(C(=O)[O-])OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)

![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
